molecular formula C34H51N3O3S B611349 Thiomyristoyl CAS No. 1429749-41-6

Thiomyristoyl

Cat. No. B611349
M. Wt: 581.86
InChI Key: CJQGLLUJIVNREL-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiomyristoyl ™ is a potent and specific SIRT2 inhibitor . It inhibits SIRT1 with an IC50 value of 98 μM and does not inhibit SIRT3 even at 200 μM . It has been cited by several publications .


Molecular Structure Analysis

Thiomyristoyl has a molecular formula of C34H51N3O3S . Its structure includes a large hydrophobic pocket that can accommodate the myristoyl group .


Physical And Chemical Properties Analysis

Thiomyristoyl has a molecular weight of 581.9 . It’s a crystalline solid with solubility in DMF and DMSO .

Scientific Research Applications

Anticancer Activity

Thiomyristoyl compounds, particularly thiomyristoyl lysine (TM), have been identified as potent SIRT2-specific inhibitors, exhibiting significant anticancer effects in various human cancer cell lines and mouse models of breast cancer. The mechanism involves the promotion of c-Myc ubiquitination and degradation, resulting in decreased c-Myc levels and consequent anticancer effects. Notably, these compounds showed limited effects on non-cancerous cells and tumor-free mice, indicating a specific action on cancer cells and suggesting a therapeutic potential in targeting c-Myc-driven cancers (Hui Jing et al., 2016).

Sirtuin Inhibition

Thiomyristoyl peptides have been recognized as potent and cell-permeable inhibitors of Sirt6, one of the seven human sirtuins. This property positions them as valuable starting points for the development of more specific Sirt6 inhibitors, potentially impacting a variety of biological pathways and offering therapeutic possibilities in sirtuin-related biology (Bin He et al., 2014).

Drug Delivery Systems

Thiomers, or thiolated polymers, which include thiomyristoyl-based compounds, have emerged as avant-garde approaches in anticancer therapy. Particularly, their incorporation in nanoformulations as smart drug-delivery systems (DDSs) has shown promise in overcoming major drawbacks associated with administering active pharmaceutical ingredients (APIs), especially in cancer therapy. The unique chemical reactivity and properties of thiomers have justified extensive research into their preparation and usage as part of efficient formulations for cancer treatment (R. Grosso & M. de-Paz, 2021).

Safety And Hazards

Thiomyristoyl is toxic and can cause irritation to the skin and eyes. It’s also very toxic if swallowed and can cause serious damage to health by prolonged exposure . It’s not for human or veterinary use .

properties

IUPAC Name

benzyl N-[(2S)-1-anilino-1-oxo-6-(tetradecanethioylamino)hexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H51N3O3S/c1-2-3-4-5-6-7-8-9-10-11-18-26-32(41)35-27-20-19-25-31(33(38)36-30-23-16-13-17-24-30)37-34(39)40-28-29-21-14-12-15-22-29/h12-17,21-24,31H,2-11,18-20,25-28H2,1H3,(H,35,41)(H,36,38)(H,37,39)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQGLLUJIVNREL-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=S)NCCCC[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H51N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiomyristoyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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